8-Benzyl-3,8-diazabicyclo[4.2.0]octane
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Overview
Description
8-Benzyl-3,8-diazabicyclo[42This compound consists of a piperidine ring fused with a diazabicyclooctane ring, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactions using high-pressure reactors and continuous flow systems to ensure efficient and consistent production . The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
8-Benzyl-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines due to its stability and ease of removal.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-3,8-diazabicyclo[4.2.0]octane: Known for its stability and use as a protecting group.
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane: Another similar compound used in organic synthesis.
Uniqueness
This compound stands out due to its unique bicyclic structure, which provides stability and versatility in various chemical reactions and applications. Its ability to act as a protecting group for amines and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
8-benzyl-3,8-diazabicyclo[4.2.0]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCVYHKAZCBAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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